molecular formula C19H14ClN5O3 B8417568 5-chloro-4-(1H-indol-3-yl)-N-(2-methoxy-5-nitrophenyl)pyrimidin-2-amine

5-chloro-4-(1H-indol-3-yl)-N-(2-methoxy-5-nitrophenyl)pyrimidin-2-amine

Cat. No. B8417568
M. Wt: 395.8 g/mol
InChI Key: ZEBKKAOFAJYMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

To a stirred solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (100 mg, 0.38 mmol) in dioxane (10 mL) was added 2-methoxy-5-nitroaniline (63.7 mg, 0.38 mmol), cesium carbonate (247 mg, 0.76 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (26.3 mg, 0.05 mmol). The resulting suspension was purged with nitrogen for 5 minutes. diacetoxypalladium (5.10 mg, 0.02 mmol) was added and the mixture was purged with nitrogen for a further 5 minutes, and then heated at 80 °C overnight. UPLC shows di-Cl SM almost completely consumed but no evidence of desired product. Reaction stopped
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
4.54e-05 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.000379 mol
Type
reactant
Reaction Step Three
Quantity
0.000379 mol
Type
reactant
Reaction Step Four
Quantity
4.54e-05 mol
Type
catalyst
Reaction Step Five
Quantity
2.27e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
388
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
4.54e-05 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.000379 mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])N
Step Four
Name
Quantity
0.000379 mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl
Step Five
Name
Quantity
4.54e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
2.27e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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